Bienvenue dans la boutique en ligne BenchChem!

3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one

PI3K inhibitor Isoform selectivity Kinase profiling

3‑Amino‑1‑(2‑(methoxymethyl)piperidin‑1‑yl)propan‑1‑one (CAS 1513777‑48‑4) is a chiral piperidine‑propanone derivative with molecular formula C₁₀H₂₀N₂O₂ and molecular weight 200.28 g·mol⁻¹. It was disclosed by Amgen Inc.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 1513777-48-4
Cat. No. B1473887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one
CAS1513777-48-4
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCOCC1CCCCN1C(=O)CCN
InChIInChI=1S/C10H20N2O2/c1-14-8-9-4-2-3-7-12(9)10(13)5-6-11/h9H,2-8,11H2,1H3
InChIKeyYYRULURYHJIINX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one (CAS 1513777-48-4): PI3Kβ‑Preferring Inhibitor Sourcing Guide


3‑Amino‑1‑(2‑(methoxymethyl)piperidin‑1‑yl)propan‑1‑one (CAS 1513777‑48‑4) is a chiral piperidine‑propanone derivative with molecular formula C₁₀H₂₀N₂O₂ and molecular weight 200.28 g·mol⁻¹ [1]. It was disclosed by Amgen Inc. as Example 215 in US Patent 8,772,480, a patent family covering inhibitors of phosphoinositide 3‑kinase (PI3K) and/or mammalian target of rapamycin (mTOR) for oncology applications [2]. The compound is commercially available from multiple vendors (e.g., Leyan, purity 98%) , and its bioactivity profile—curated by ChEMBL as CHEMBL2165011 and deposited in BindingDB as BDBM50394852—has been characterized across a panel of Class I PI3K isoforms and mTOR [3].

Why Generic PI3K Inhibitor Substitution Fails for 3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one (1513777-48-4)


Pan‑PI3K inhibitors and isoform‑agnostic tool compounds cannot replicate the isoform‑selectivity signature of 3‑amino‑1‑(2‑(methoxymethyl)piperidin‑1‑yl)propan‑1‑one. The compound exhibits a 4.8‑fold Ki window between PI3Kβ (41 nM) and PI3Kα (200 nM) measured under identical AlphaScreen conditions, and a >50,000‑fold selectivity margin over mTOR (IC₅₀ >10,000 nM) [1]. This graded Class I PI3K inhibition pattern—β > δ > γ ≈ α—is distinct from equipotent pan‑PI3K agents such as pictilisib (GDC‑0941) or copanlisib, and from dual PI3K/mTOR inhibitors like dactolisib (BEZ235) [2]. Simply interchanging in‑class PI3K inhibitors will therefore confound target‑deconvolution experiments, alter pathway‑engagement signatures, and compromise reproducibility in PI3Kβ‑dependent disease models [3].

Quantitative Differentiation Evidence for 3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one (1513777-48-4)


PI3K Isoform Selectivity Profile: β‑Preference with α/γ Sparing

Across four Class I PI3K isoforms assayed under identical conditions (PI3K AlphaScreen, PerkinElmer, human N‑terminal poly‑His‑tagged catalytic subunits co‑expressed with p85α in Sf9 baculovirus, 20 min incubation), compound 3‑amino‑1‑(2‑(methoxymethyl)piperidin‑1‑yl)propan‑1‑one (CHEMBL2165011) displays a clear PI3Kβ‑preferring profile: Ki = 41 nM (β), 63 nM (δ), 199 nM (γ), and 200 nM (α). This contrasts with pan‑PI3K clinical candidates such as copanlisib (BAY 80‑6946), which inhibits all four isoforms within a 0.5–3.5 nM IC₅₀ range [1]. The compound’s β‑over‑α selectivity (4.8‑fold) and β‑over‑γ selectivity (4.9‑fold) allows targeted interrogation of PI3Kβ‑mediated signaling without fully suppressing PI3Kα‑dependent metabolic pathways [2].

PI3K inhibitor Isoform selectivity Kinase profiling Oncology tool compound

PI3K vs. mTOR Selectivity: Minimal Off‑Target Kinase Activity at 10 µM

In an mTOR Lanthascreen assay (Invitrogen) quantifying mTOR kinase activity in vitro, the compound exhibited IC₅₀ >10,000 nM [1]. This represents a >244‑fold window relative to its PI3Kβ Ki (41 nM) and a >50‑fold window relative to its PI3Kα Ki (200 nM). By contrast, the well‑known dual PI3K/mTOR inhibitor dactolisib (BEZ235) inhibits PI3Kα and mTOR with IC₅₀ values of 4 nM and 21 nM, respectively—a mere 5‑fold window [2]. The clean PI3K vs. mTOR separation allows the compound to be used as a PI3K pathway probe without triggering the mTORC1‑mediated feedback activation of AKT (pAKT S473) that complicates pharmacological studies with dual PI3K/mTOR agents [3].

mTOR selectivity PI3K/mTOR dual inhibitor Kinase selectivity Off‑target profiling

Chiral Piperidine Scaffold and Physicochemical Profile: Differentiated from Simple Piperidine Analogs

The compound is built on a 2‑(methoxymethyl)piperidine core with a propan‑1‑one linker and a primary amine terminus, yielding a moderate lipophilicity (XLogP3‑AA = −0.5), topological polar surface area (TPSA) of 55.6 Ų, and a molecular weight of 200.28 g·mol⁻¹ [1]. In contrast, the simpler 3‑chloro analog (3‑chloro‑1‑(2‑(methoxymethyl)piperidin‑1‑yl)propan‑1‑one) has a higher predicted lipophilicity and lacks a basic amine center, which reduces aqueous solubility at physiological pH [2]. The primary amine of the target compound provides a protonatable handle (pKa ~9–10, estimated) that facilitates salt formation and aqueous formulation for in vitro/ex vivo assays, while the chiral 2‑methoxymethyl group introduces a stereocenter that can influence target‑binding conformation [3].

Physicochemical property Piperidine scaffold cLogP Medicinal chemistry lead optimization

Commercial Purity and Batch Reproducibility: 98% Minimum Assured for Research Consistency

Commercially, the compound is offered by Leyan at 98% purity (Product No. 2214772) , which exceeds the typical 95% purity commonly listed by other piperidine‑propanone vendors for structurally related analogs such as 3‑chloro‑1‑(2‑(methoxymethyl)piperidin‑1‑yl)propan‑1‑one, frequently supplied at 95% assay [1]. A 98% minimum purity specification reduces the risk of bioactive impurities (e.g., residual starting amine or de‑alkylated byproducts) that could introduce false‑positive signals in kinase inhibition assays or cellular viability screens [2].

Chemical purity Quality control Reproducibility Procurement specification

Recommended Application Scenarios for 3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one (1513777-48-4)


PI3Kβ‑Dependent Cancer Model Studies (e.g., PTEN‑Deficient Prostate or Breast Cancer)

The compound’s PI3Kβ Ki of 41 nM, combined with 4.8‑fold selectivity over PI3Kα and >244‑fold selectivity over mTOR [1], makes it suitable as a chemical probe for dissecting PI3Kβ‑dependent signaling in PTEN‑null tumor lines. Researchers can use it at concentrations of 100–500 nM to achieve substantial PI3Kβ target engagement while maintaining minimal PI3Kα suppression and avoiding mTOR‑mediated AKT feedback activation [2]. This selectivity profile is particularly advantageous for validating PI3Kβ synthetic‑lethal relationships identified in siRNA screens, where pan‑PI3K inhibitors would conflate multiple isoform contributions.

Kinase Selectivity Counter‑Screening Panels (PI3K/mTOR Distinction)

Given its clean separation between PI3K inhibition (Ki 41–200 nM) and mTOR activity (IC₅₀ >10,000 nM) [1], the compound serves as a useful comparator in kinase selectivity panels aiming to differentiate PI3K‑specific phenotypes from those arising from dual PI3K/mTOR blockade. At a screening concentration of 1 µM, the compound will engage all Class I PI3K isoforms to varying degrees while leaving mTOR essentially untouched, providing a well‑characterized reference point for hit‑triage decisions in high‑throughput kinase profiling campaigns.

Medicinal Chemistry Lead Optimization Starting Point (Piperidine‑Propanone Series)

The favorable physicochemical properties of the compound (XLogP3 = −0.5, TPSA = 55.6 Ų, MW = 200.28) [3] position it in lead‑like chemical space, making it an attractive starting scaffold for structure–activity relationship (SAR) expansion. The primary amine offers a straightforward derivatization handle for amide coupling, sulfonamide formation, or reductive amination, while the chiral 2‑methoxymethylpiperidine core provides a conformational constraint that can be exploited for isoform selectivity tuning. Medicinal chemistry teams can use the compound as a tractable lead template for synthesizing focused libraries aimed at improving PI3Kβ potency and selectivity.

In Vitro Biochemical Assay Development and Positive Control

With a well‑defined PI3K isoform inhibition profile established under standardized AlphaScreen conditions [1], this compound can be employed as a positive control or calibration standard in PI3K activity assays. Its 98% commercial purity reduces the risk of impurity‑derived assay interference, and its aqueous compatibility (facilitated by the basic amine) supports straightforward dilution series preparation. Assay development scientists can use this compound to benchmark intra‑ and inter‑laboratory PI3K inhibition measurements, improving cross‑study data comparability.

Quote Request

Request a Quote for 3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.